molecular formula C19H21FN4O2S2 B6072070 2-[1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole

2-[1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole

Cat. No.: B6072070
M. Wt: 420.5 g/mol
InChI Key: GGMKOYRCXICPBG-UHFFFAOYSA-N
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Description

2-[1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolidine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

2-[1-[[3-[(2-fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S2/c1-28(25,26)19-22-11-15(24(19)12-14-5-2-3-6-16(14)20)13-23-9-4-7-17(23)18-21-8-10-27-18/h2-3,5-6,8,10-11,17H,4,7,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMKOYRCXICPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN3CCCC3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole intermediate, followed by the introduction of the fluorophenyl and methylsulfonyl groups. The pyrrolidine ring is then constructed, and finally, the thiazole ring is formed through cyclization reactions. Common reagents used in these steps include boron reagents for Suzuki–Miyaura coupling , and various bases and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-[1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. This versatility makes it a valuable compound in drug discovery and development.

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